2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable intermediate, such as a substituted benzaldehyde, followed by a series of cyclization and substitution reactions to introduce the chloro and dichlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chloro groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could produce a variety of halogenated derivatives .
Scientific Research Applications
2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Similar in structure but with a pyrano ring instead of a cyclopenta ring.
4-Chloro-2-pyridinecarbonitrile: A simpler compound with a pyridine core and a single chloro substituent.
Uniqueness
What sets 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile apart is its unique combination of chloro and dichlorophenyl groups attached to a cyclopenta[b]pyridine core.
Properties
Molecular Formula |
C15H9Cl3N2 |
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Molecular Weight |
323.6 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H9Cl3N2/c16-11-5-4-8(6-12(11)17)14-9-2-1-3-13(9)20-15(18)10(14)7-19/h4-6H,1-3H2 |
InChI Key |
HLVREKJGOGYWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
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